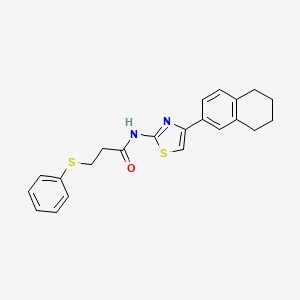

3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS2/c25-21(12-13-26-19-8-2-1-3-9-19)24-22-23-20(15-27-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-3,8-11,14-15H,4-7,12-13H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFUMWCHAGQSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a phenylthiol onto a suitable intermediate, often facilitated by a base such as sodium hydride.

Coupling with Tetrahydronaphthalene: The final step involves coupling the thiazole intermediate with a tetrahydronaphthalene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the amide or thiazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amides, thiazoles.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring and phenylthio group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, particularly thiazole- and triazole-containing derivatives. Below is a comparative analysis based on substituent variations and reported activities:

Table 1: Structural and Functional Comparison

Key Observations :

Chlorophenyl () or nitrobenzylidene () substituents introduce electron-withdrawing effects, which may increase metabolic stability but reduce solubility.

Role of Heterocyclic Fusion: Thiazolo-triazole hybrids () exhibit broader antimicrobial activity than monocyclic thiazoles, suggesting that fused systems could enhance target engagement. Pyrimidine-containing analogs () demonstrate stronger binding to ATP pockets in kinases due to their planar structure.

Pharmacophore Flexibility :

- Propanamide chains (common in ) allow conformational adaptability for interactions with enzymes or receptors. The phenylthio group in the target compound may confer unique steric or electronic effects compared to alkylthio analogs.

Biological Activity

The compound 3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{18}H_{20}N_{2}S_{2}

- Molecular Weight : 344.49 g/mol

The compound features a thiazole ring and a tetrahydronaphthalene moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole and tetrahydronaphthalene structures exhibit a range of biological activities, including:

- Antifungal Activity : Thiazole derivatives have shown effectiveness against various fungal pathogens. For instance, a related thiazole compound demonstrated significant activity against Candida albicans and Candida parapsilosis with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like ketoconazole .

- Anticancer Properties : Thiazole derivatives have been studied for their potential anticancer effects. Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis of ergosterol in fungi .

- Receptor Modulation : The compound may interact with various biological receptors, influencing pathways involved in inflammation and cancer progression.

- Electrostatic Interactions : The presence of electronegative atoms in the phenyl moiety enhances binding affinity to target enzymes or receptors, increasing biological activity .

Case Studies

Several studies highlight the efficacy of similar compounds in clinical or preclinical settings:

- Study on Antifungal Activity : A recent study synthesized a series of thiazole derivatives and assessed their antifungal properties. Compounds with higher lipophilicity exhibited better membrane permeability and antifungal activity against Candida species .

- Anticancer Research : In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest potential therapeutic applications in oncology .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(phenylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux conditions .

- Amide coupling : Reaction of the thiazole intermediate with 3-(phenylthio)propanoic acid using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, DCM) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/methanol) to isolate the final product .

Key Considerations : Optimize reaction time, temperature (e.g., 80–100°C for cyclocondensation), and stoichiometry to avoid side products like over-substituted thiazoles .

Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and amide linkage. Key signals include δ ~7.5–8.0 ppm (thiazole C-H) and δ ~165–170 ppm (amide carbonyl) .

- IR Spectroscopy : Peaks at ~1670–1690 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) validate the amide group .

- HPLC/LC-MS : Monitor purity (>95%) and detect impurities using C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Confirm empirical formula (e.g., C₂₁H₂₁N₃O₂S₂) with <0.3% deviation .

Basic: How can researchers evaluate the biological activity of this compound in preclinical studies?

Answer:

- In vitro assays :

- In vivo models : Administer in xenograft mice (oral/IP routes) to assess tumor growth suppression and pharmacokinetics (plasma half-life via LC-MS) .

Note : Include negative controls (DMSO vehicle) and validate results across triplicate experiments .

Advanced: How can computational methods optimize the synthesis and bioactivity of this compound?

Answer:

- Reaction Pathway Prediction : Use quantum chemical calculations (DFT, Gaussian 16) to model transition states and identify energetically favorable pathways for thiazole formation .

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR, VEGFR) to predict binding affinity and guide structural modifications (e.g., substituents on the tetrahydronaphthalene ring) .

- Machine Learning : Train models on existing SAR data to predict cytotoxicity or solubility (e.g., Random Forest regression with descriptors like LogP, polar surface area) .

Advanced: How to resolve contradictions in bioactivity data across different experimental setups?

Answer:

- Source Identification : Compare variables like cell line origin (ATCC vs. non-certified), assay protocols (e.g., incubation time), and compound solubility (DMSO concentration) .

- Dose-Response Validation : Repeat assays with standardized doses (1 nM–100 µM) and orthogonal methods (e.g., Western blot for protein expression vs. cell viability) .

- Meta-Analysis : Use platforms like PubChem or ChEMBL to cross-reference bioactivity data from independent studies .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

- DoE Optimization : Apply factorial design (e.g., response surface methodology) to variables like temperature, catalyst load (e.g., Cu(OAc)₂ in click chemistry), and solvent ratio (t-BuOH/H₂O) .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer during thiazole cyclization, reducing byproducts .

- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Scaffold Modifications : Synthesize analogs with variations in:

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., electrostatic potential maps) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.